Cabazitaxel-C13

Catalog No.
S548458
CAS No.
M.F
C45H51D6NO14
M. Wt
841.97
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabazitaxel-C13

Product Name

Cabazitaxel-C13

IUPAC Name

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate

Molecular Formula

C45H51D6NO14

Molecular Weight

841.97

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9+1,10+1

InChI Key

BMQGVNUXMIRLCK-RBQXATBTSA-N

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]

Solubility

Soluble in DMSO, not in water

Synonyms

dimethoxydocetaxel-C13; C13-labeled cabazitaxel. C13-Cabazitaxel

Description

The exact mass of the compound Cabazitaxel-C13 is 841.41557 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cabazitaxel-C13 is a semi-synthetic derivative of the natural product taxane, specifically designed for therapeutic applications in oncology. It is primarily utilized as a chemotherapeutic agent for treating metastatic castration-resistant prostate cancer, particularly in patients who have previously undergone treatment with docetaxel. The compound's structure is characterized by its ability to bind to microtubules, thereby disrupting normal cell division and promoting apoptosis in cancer cells. The chemical formula of Cabazitaxel is C45H57NO14C_{45}H_{57}NO_{14} with a molecular weight of approximately 835.93 g/mol .

That are critical for its synthesis and biological activity. The primary reaction involves the stabilization of microtubules by binding to the beta-tubulin subunit, which prevents disassembly during mitosis. This action leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis .

In synthetic pathways, Cabazitaxel can be synthesized from 10-deacetylbaccatin III through a series of selective protection and deprotection steps involving various protective agents such as tert-butyloxycarbonyl and trichloro-ethoxycarbonyl . These reactions allow for the selective modification of hydroxyl groups at specific positions, enabling the construction of the complex taxane structure.

Cabazitaxel exhibits significant biological activity primarily through its mechanism as a microtubule stabilizer. It enhances microtubule polymerization while inhibiting depolymerization, which disrupts normal mitotic processes in cancer cells. This results in an arrest of cell division and subsequent apoptosis . Additionally, studies have shown that Cabazitaxel can induce autophagy and inhibit critical signaling pathways such as PI3K/Akt/mTOR, which are often activated in drug-resistant tumors .

The synthesis of Cabazitaxel involves several key steps:

  • Starting Material: The synthesis begins with 10-deacetylbaccatin III.
  • Protection: Selective protection of hydroxyl groups is performed using various protective agents.
  • Methylation: Methylation reactions are carried out to modify specific hydroxyl groups.
  • Condensation: The protected intermediate undergoes condensation with an oxazolidine carboxylic acid side chain.
  • Deprotection: Finally, protective groups are removed to yield Cabazitaxel .

This method is advantageous due to its high yield and mild reaction conditions, making it suitable for industrial production.

Cabazitaxel is primarily used in oncology as a treatment for metastatic castration-resistant prostate cancer. It has been shown to improve survival rates in patients who have previously been treated with docetaxel. Furthermore, research has explored its use in combination therapies, including formulations loaded into nanoparticles for targeted delivery systems that enhance its efficacy while reducing systemic toxicity .

Studies on Cabazitaxel interactions reveal that it binds significantly to human serum proteins (89-92%), predominantly albumin . Its metabolism is largely facilitated by cytochrome P450 enzymes (CYP3A4 and CYP3A5), which account for the majority of its biotransformation in the liver. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects associated with polypharmacy in cancer treatments.

Cabazitaxel belongs to a class of compounds known as taxanes, which share similar mechanisms of action but differ in their chemical structures and pharmacological profiles. Below is a comparison with other notable taxanes:

Compound NameChemical Structure FeaturesUnique Attributes
DocetaxelContains a 10-deacetylbaccatin backboneMore potent than paclitaxel but less effective against resistant tumors
PaclitaxelNatural product from Taxus brevifoliaFirst taxane approved for cancer treatment; widely used but has significant side effects
Nab-paclitaxelAlbumin-bound formulation of paclitaxelImproved solubility and reduced toxicity due to targeted delivery
CabazitaxelModified taxane with additional side chainsEffective against docetaxel-resistant tumors; lower toxicity profile compared to docetaxel

Cabazitaxel's unique structural modifications enhance its binding affinity to microtubules and improve its efficacy against resistant cancer strains, setting it apart from other compounds within the taxane family.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

841.41557

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Abidi A. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects. J Pharmacol Pharmacother. 2013 Oct;4(4):230-237. Review. PubMed PMID: 24250198; PubMed Central PMCID: PMC3825997.
2: Kearns B, Lloyd Jones M, Stevenson M, Littlewood C. Cabazitaxel for the second-line treatment of metastatic hormone-refractory prostate cancer: a NICE single technology appraisal. Pharmacoeconomics. 2013 Jun;31(6):479-88. doi: 10.1007/s40273-013-0050-9. Review. PubMed PMID: 23580356.
3: Keating GM. Cabazitaxel: a guide to its use in hormone-refractory metastatic prostate cancer. Drugs Aging. 2013 May;30(5):359-65. doi: 10.1007/s40266-013-0078-8. Review. PubMed PMID: 23532557.
4: Cheetham P, Petrylak DP. Tubulin-targeted agents including docetaxel and cabazitaxel. Cancer J. 2013 Jan-Feb;19(1):59-65. doi: 10.1097/PPO.0b013e3182828d38. Review. PubMed PMID: 23337758.
5: Yap TA, Pezaro CJ, de Bono JS. Cabazitaxel in metastatic castration-resistant prostate cancer. Expert Rev Anticancer Ther. 2012 Sep;12(9):1129-36. doi: 10.1586/era.12.88. Review. PubMed PMID: 23098113.
6: Malhotra M, Dhingra R, Sharma T, Deep A, Narasimhan B, Phogat P, Sharma PC. Cabazitaxel: a novel drug for hormone-refractory prostate cancer. Mini Rev Med Chem. 2013 May 1;13(6):915-20. Review. PubMed PMID: 22950608.
7: Doyle-Lindrud S. Managing side effects of the novel taxane cabazitaxel in castrate-resistant prostate cancer. Clin J Oncol Nurs. 2012 Jun 1;16(3):286-91. doi: 10.1188/12.CJON.286-291. Review. PubMed PMID: 22641321.
8: Pean E, Demolis P, Moreau A, Hemmings RJ, O'Connor D, Brown D, Shepard T, Abadie E, Pignatti F. The European Medicines Agency review of cabazitaxel (Jevtana®) for the treatment of hormone-refractory metastatic prostate cancer: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2012;17(4):543-9. doi: 10.1634/theoncologist.2011-0364. Epub 2012 Apr 3. Review. PubMed PMID: 22477727; PubMed Central PMCID: PMC3336839.
9: Villanueva C, Bazan F, Kim S, Demarchi M, Chaigneau L, Thiery-Vuillemin A, Nguyen T, Cals L, Dobi E, Pivot X. Cabazitaxel: a novel microtubule inhibitor. Drugs. 2011 Jul 9;71(10):1251-8. doi: 10.2165/11591390-000000000-00000. Review. Erratum in: Drugs. 2011 Sep 10;71(13):1720. PubMed PMID: 21770474.
10: Paller CJ, Antonarakis ES. Cabazitaxel: a novel second-line treatment for metastatic castration-resistant prostate cancer. Drug Des Devel Ther. 2011 Mar 10;5:117-24. doi: 10.2147/DDDT.S13029. Review. Erratum in: Drug Des Devel Ther. 2011;5:183. PubMed PMID: 21448449; PubMed Central PMCID: PMC3063116.

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